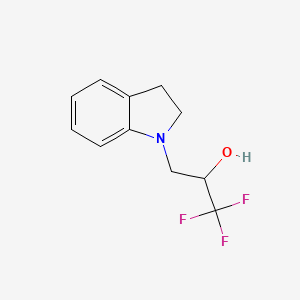

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

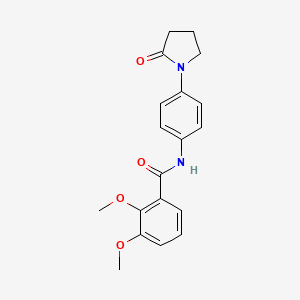

The compound “3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted at the 3-position with a trifluoropropan-2-ol group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the indole structure, with a trifluoropropan-2-ol group attached at the 3-position. This would likely have an impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions, often involving electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoropropan-2-ol group. The trifluoropropan-2-ol group is highly electronegative, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Fluorination Techniques

Researchers have developed efficient methodologies for difluorohydroxylation of substituted indoles, leading to the synthesis of difluorinated indolin-2-ols. These compounds are produced with good yields using Selectfluor as the electrophilic fluorinating agent, demonstrating the compound's utility in regioselective difluorination reactions under mild conditions (Riyuan Lin et al., 2011).

Catalysis and Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds is crucial in drug development and materials science. A study showcases the novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization, indicating the compound's potential in synthesizing fluorinated organic molecules (Jiming Zhang et al., 2007).

Antimicrobial Activity

A strategic synthesis of novel difluoromethylated indol-2-ones has been achieved, demonstrating significant antimicrobial activities against various bacteria and fungi. This highlights the potential of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol derivatives in medicinal chemistry and as potential therapeutic agents (T. Chundawat et al., 2016).

Material Science and Supramolecular Chemistry

In material science, fluorinated compounds are sought after for their unique properties. Research on hexafluoropropan-2-ol (HFP) solvent systems demonstrates its exceptional properties for stabilizing radical cations, which can be applied in electrophilic aromatic substitution, photochemistry, and spin trapping. This underscores the importance of trifluoropropanol derivatives in designing new materials and studying reaction mechanisms (L. Eberson et al., 1997).

Pharmaceutical Applications and Drug Development

The trifluoropropenyl group, derived from compounds similar to this compound, has shown promising results in drug development. A new approach for introducing the trifluoropropenyl group into molecules, enhancing pharmaceutical activities compared to their non-fluorinated counterparts, exemplifies the compound's potential in creating more effective drugs (A. Ikeda, 2019).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of biological effects . The compound likely interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely affects similar pathways and their downstream effects.

Pharmacokinetics

The compound is soluble in water (slightly), which may impact its bioavailability .

Result of Action

Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely has similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,3-dihydroindol-1-yl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)7-15-6-5-8-3-1-2-4-9(8)15/h1-4,10,16H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHKSSVAVUUYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2720475.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2720478.png)

![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)